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Introduction
Olesoxime (TRO19622) is a cholesterol-like small molecule that has been investigated for its

neuroprotective properties in various neurodegenerative diseases, including Amyotrophic

Lateral Sclerosis (ALS).[1][2] ALS is a fatal neurodegenerative disorder characterized by the

progressive loss of motor neurons in the brain and spinal cord.[1] A key pathological feature

implicated in ALS is mitochondrial dysfunction, which leads to increased oxidative stress,

impaired energy production, and the initiation of apoptotic cell death pathways.[3][4]

Olesoxime's primary mechanism of action is believed to be the modulation of mitochondrial

function.[5][6] It targets proteins on the outer mitochondrial membrane, preventing the opening

of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway leading

to cell death.[3][7][8] This guide provides a comprehensive overview of the preclinical data for

olesoxime in in vitro and in vivo models of ALS, detailing the experimental findings,

methodologies, and the compound's proposed mechanism of action.

Data Presentation: Summary of Preclinical Efficacy
The neuroprotective effects of olesoxime have been quantified in several key preclinical

models relevant to motor neuron degeneration and ALS. The data is summarized in the tables

below.
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Table 1: In Vitro Efficacy in Motor Neuron Cultures
Assay Model System

Olesoxime
Concentration

Key Finding Reference

Motor Neuron

Survival

Primary

embryonic rat

spinal motor

neurons (trophic

factor deprived)

10 µM

Maintained

survival of 74 ±

10% of neurons.

[1]

EC₅₀ 3.2 ± 0.2 µM [1]

Neurite

Outgrowth

Primary

embryonic rat

spinal motor

neurons

Not specified
Promoted neurite

outgrowth.
[1]

Table 2: In Vivo Efficacy in Nerve Injury Models
Model System

Dosing
Regimen

Parameter
Measured

Key Finding Reference

Neonatal Rat

Facial Nerve

Axotomy

100 mg/kg, p.o.,

5 days

Motor Neuron

Survival

Increased

surviving motor

neurons vs.

vehicle (29% vs.

20%).

[1]

Adult Mouse

Sciatic Nerve

Crush

30 mg/kg, s.c.
Axonal Cross-

Sectional Area

Increased mean

axonal size vs.

vehicle (7.6 µm²

vs. 6.0 µm²).

[1][7]

0.3, 3, or 30

mg/kg, s.c.
Myelination

Reduced the

number of

'poorly'

myelinated fibers

at all doses.

[1]
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Table 3: In Vivo Efficacy in SOD1G93A Mouse Model of
ALS

Dosing Regimen
Parameter
Measured

Key Finding Reference

3 or 30 mg/kg, s.c.,

from day 60
Survival

Extended median

survival by 10% (138

days vs. 125 days for

vehicle).

[1]

Disease Onset

Delayed onset of body

weight loss by 15

days (at 3 mg/kg).

[1]

Motor Performance

(Grid Test)

Delayed decline in

performance by ~11

days at both doses.

[1]

Motor Performance

(Rotarod)

Delayed decline in

performance.

Olesoxime-charged

food from day 21

NMJ Denervation (at

day 60)

Reduced denervation

to 30% compared to

60% in untreated

mice.

Cellular Pathology (at

day 104)

Strongly reduced

astrogliosis and

microglial activation;

prevented motor

neuron loss.

[9]

Experimental Protocols
SOD1G93A Mouse Model Studies

Animal Model: The most frequently used model was the transgenic mouse line

overexpressing the human superoxide dismutase 1 (SOD1) gene with a glycine-to-alanine
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substitution at position 93 (SOD1G93A). This model recapitulates many key features of

human ALS.[4]

Drug Administration: Olesoxime was administered either via daily subcutaneous (s.c.)

injections at doses of 3 or 30 mg/kg, with treatment typically initiated at a presymptomatic

stage (e.g., postnatal day 60), or provided continuously in food pellets from an early age (day

21).[1][9]

Motor Function Assessment:

Grid Test: Mice were placed on a wire grid, and the time until they fell or the number of foot

slips was recorded to assess motor coordination and strength.[1]

Rotarod Test: Animals were placed on a rotating rod with accelerating speed, and their

latency to fall was measured as an indicator of balance and motor function.[7]

Survival and Disease Progression: Disease onset was often defined by the peak body weight

or the initial decline in motor performance.[1][7] The study endpoint was typically determined

by the inability of the mouse to right itself within 30 seconds after being placed on its side, a

humane endpoint indicating late-stage paralysis.[10]

Histological Analysis: Post-mortem analysis of spinal cord and muscle tissue was performed

to assess the cellular impact of the treatment. This involved:

Immunohistochemistry: Cryostat sections of the lumbar spinal cord were stained with

specific antibodies to visualize key cell types.[9]

Motor Neurons: Staining for Vesicular Acetylcholine Transporter (VAChT).[9]

Astrocytes: Staining for Glial Fibrillary Acidic Protein (GFAP) to measure astrogliosis.[9]

Microglia: Staining for Ionized calcium-binding adapter molecule 1 (Iba1) to measure

microglial activation.[9]

Neuromuscular Junction (NMJ) Analysis: The integrity of NMJs was assessed to quantify

the degree of muscle denervation.[9]
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In Vitro Motor Neuron Survival Assay
Cell Culture: Primary motor neurons were isolated from the spinal cords of embryonic rats.[1]

Experimental Condition: To model the disease state, neurons were cultured in a medium

deprived of essential neurotrophic factors, which induces cell death.[1] Olesoxime was

added to the culture medium shortly after plating.[1]

Endpoint Analysis: After a set incubation period (e.g., 3 days), the number of surviving

neurons was counted to determine the protective effect of the compound. The half-maximal

effective concentration (EC₅₀) was calculated from dose-response curves.[1]

Mechanism of Action and Signaling Pathways
Olesoxime's neuroprotective effects are primarily attributed to its interaction with mitochondria.

[5][11] It is thought to bind to a complex of proteins on the outer mitochondrial membrane,

including the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO).

[5][7] This interaction stabilizes the membrane and prevents the opening of the mitochondrial

permeability transition pore (mPTP).[3][12]

In pathological conditions like ALS, mPTP opening leads to the collapse of the mitochondrial

membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors such

as cytochrome c into the cytoplasm, ultimately triggering programmed cell death.[2] By

inhibiting mPTP opening, olesoxime preserves mitochondrial integrity, maintains cellular

energy levels, and blocks the downstream apoptotic cascade.[2] This action helps protect

motor neurons from degeneration, reduces secondary injury from neuroinflammation

(astrogliosis and microglial activation), and supports neuronal function.[2][9]
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Caption: Proposed mitochondrial mechanism of olesoxime.
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Caption: Experimental workflow in SOD1G93A mice.
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Conclusion
Preclinical data robustly demonstrated the neuroprotective potential of olesoxime in models of

ALS. In vitro, it directly promoted the survival of motor neurons under stress.[1] In vivo, it

delayed disease onset, improved motor function, and extended survival in the SOD1G93A

mouse model.[1] The compound also showed positive effects on underlying cellular

pathologies, including reducing neuromuscular junction denervation, astrogliosis, and microglial

activation. The mechanism is strongly linked to the preservation of mitochondrial function

through the inhibition of the mPTP.[3][12]

Despite these promising preclinical results, a Phase II-III clinical trial in ALS patients did not

demonstrate a significant benefit on survival or most functional endpoints when administered

with the standard-of-care treatment, riluzole.[4][13] While olesoxime was well-tolerated, the

failure to translate preclinical efficacy to a clinical benefit underscores the challenges in

developing treatments for ALS, potentially due to the advanced state of the disease at the time

of diagnosis and treatment initiation.[8][11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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